molecular formula C13H18O2 B14220345 Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl CAS No. 830345-49-8

Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl

Cat. No.: B14220345
CAS No.: 830345-49-8
M. Wt: 206.28 g/mol
InChI Key: GBWHKARJWFNXMC-UHFFFAOYSA-N
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Description

Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl, is an organic compound with the molecular formula C₁₃H₁₈O₂ It is a hydroperoxide derivative, characterized by the presence of a hydroperoxy group (-OOH) attached to a 1,1-dimethyl-4-phenyl-4-pentenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl typically involves the hydroperoxidation of 1,1-dimethyl-4-phenyl-4-pentene. This reaction can be carried out using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes utilize fixed-bed reactors with supported catalysts to enhance the efficiency and yield of the hydroperoxidation reaction. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl undergoes several types of chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the hydroperoxy group yields the corresponding alcohol, 1,1-dimethyl-4-phenyl-4-pentenyl alcohol.

    Substitution: The hydroperoxy group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₃, RNH₂) can be employed under mild conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of 1,1-dimethyl-4-phenyl-4-pentenyl alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in oxidative stress and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical formulations.

Mechanism of Action

The mechanism of action of Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with cellular components, leading to oxidative stress and modulation of signaling pathways. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors involved in redox regulation.

Comparison with Similar Compounds

Hydroperoxide, 1,1-dimethyl-4-phenyl-4-pentenyl can be compared with other hydroperoxide derivatives, such as:

    tert-Butyl hydroperoxide: Similar in structure but with a tert-butyl group instead of a 1,1-dimethyl-4-phenyl-4-pentenyl group.

    Cumene hydroperoxide: Contains a cumene (isopropylbenzene) group, used as an initiator in polymerization reactions.

    Methyl ethyl ketone peroxide: Used as a catalyst in the production of polyester resins.

The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various applications.

Properties

CAS No.

830345-49-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(5-hydroperoxy-5-methylhex-1-en-2-yl)benzene

InChI

InChI=1S/C13H18O2/c1-11(9-10-13(2,3)15-14)12-7-5-4-6-8-12/h4-8,14H,1,9-10H2,2-3H3

InChI Key

GBWHKARJWFNXMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=C)C1=CC=CC=C1)OO

Origin of Product

United States

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